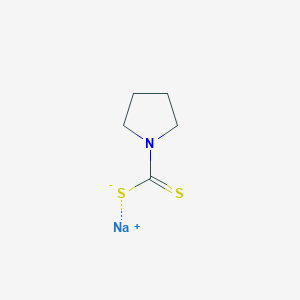![molecular formula C12H16ClNO B1273545 N-[4-(butan-2-yl)phenyl]-2-chloroacetamide CAS No. 20331-26-4](/img/structure/B1273545.png)
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide, or NBP2CA, is an organic compound belonging to the class of amides and is a derivative of chloroacetamide. It is a colorless to pale yellow liquid with a faint odor and a melting point of -2.5°C. NBP2CA has a wide range of applications in the fields of scientific research, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial Applications
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species . This is particularly significant in the context of rising antimicrobial resistance, necessitating the development of new molecules with novel modes of action.
Anticancer Activity
The compound’s derivatives have also been explored for their antiproliferative properties, especially against cancer cell lines such as human breast adenocarcinoma (MCF7) . The ability to inhibit the growth of cancerous cells positions this compound as a potential candidate for further research in cancer therapy.
Drug Design and Molecular Modelling
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide serves as a lead compound in drug design, with molecular docking studies demonstrating its potential to bind effectively to various receptors . This suggests that the compound and its derivatives could be optimized for better efficacy and specificity in therapeutic applications.
Biological Evaluation
The compound has been subjected to biological evaluations to determine its efficacy and safety profile. These studies are crucial for assessing the compound’s potential as a therapeutic agent, considering its antimicrobial and anticancer activities .
Chemical Synthesis and Characterization
In the field of synthetic chemistry, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is utilized in the synthesis of various derivatives. These derivatives are then characterized using techniques such as NMR, IR, and elemental analysis to confirm their molecular structures .
Material Science and Coordination Chemistry
The structural features of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide make it suitable for use in material science, particularly in the formation of coordination networks and polymers. Its ability to adapt through substituent effects and conformational changes is valuable for developing new materials with specific properties .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting potential for diverse biological activities.
Result of Action
It’s suggested that the compound has potential applications in medical research, such as its role in drug development. Clinical trials have shown that similar compounds can improve cognitive function in patients with Alzheimer’s disease.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCITOVVEMWCKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393985 |
Source


|
| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide | |
CAS RN |
20331-26-4 |
Source


|
| Record name | 2-Chloro-N-[4-(1-methylpropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20331-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)












